An In-Depth Technical Guide to 1-Methyl-4-phenyl-1H-imidazol-2-amine
An In-Depth Technical Guide to 1-Methyl-4-phenyl-1H-imidazol-2-amine
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-methyl-4-phenyl-1H-imidazol-2-amine (CAS 6653-45-8), a key substituted 2-aminoimidazole derivative. The 2-aminoimidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] This guide details the physicochemical properties, a robust and scalable three-step synthesis protocol, and essential safety and handling information for 1-methyl-4-phenyl-1H-imidazol-2-amine. The content herein is intended to equip researchers and drug development professionals with the critical knowledge required for the effective synthesis, handling, and potential application of this important pharmaceutical intermediate.
Introduction: The Significance of the 2-Aminoimidazole Scaffold
The imidazole ring is a fundamental five-membered heterocyclic motif present in a vast array of biologically active molecules, including the essential amino acid histidine.[1] The 2-aminoimidazole subset of this class has garnered significant attention in the field of medicinal chemistry due to its presence in various marine alkaloids and its demonstrated therapeutic potential.[1] Derivatives of the 2-aminoimidazole structure are being clinically investigated for the treatment of a range of conditions, including various cancers, diabetes, and inflammatory and infectious diseases.[1] The substitution pattern on the imidazole ring plays a crucial role in modulating the pharmacological profile of these compounds. N-alkylation, such as the addition of a methyl group at the 1-position, can significantly influence the compound's physicochemical properties and biological activity.
This guide focuses on 1-methyl-4-phenyl-1H-imidazol-2-amine, a specific derivative that serves as a valuable building block in the synthesis of more complex molecules. The presence of the phenyl group at the 4-position and the methyl group at the 1-position provides a distinct structural framework for further chemical exploration.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The following table summarizes the known properties of 1-methyl-4-phenyl-1H-imidazol-2-amine.
| Property | Value | Source |
| CAS Number | 6653-45-8 | [3] |
| Molecular Formula | C₁₀H₁₁N₃ | [1] |
| Molecular Weight | 173.22 g/mol | [1] |
| Appearance | Pink solid | [1] |
| Melting Point | 218–220 °C | [1] |
| Solubility | Soluble in ethanol and DMF | [4] |
| pKa | 8.53±0.25 (Predicted) | [4] |
Spectroscopic Data:
The structural identity of 1-methyl-4-phenyl-1H-imidazol-2-amine has been confirmed through various spectroscopic techniques.[1]
| Technique | Data |
| ¹H NMR (600 MHz, DMSO-d₆) | δ (ppm): 7.59–7.57 (dd, J = 1.3 Hz, 8.3 Hz, 2H), 7.26 (t, J = 7.7 Hz, 2H), 7.09–7.07 (m, 1H), 7.03 (s, 1H), 5.49 (s, 1H), 3.35 (s, 3H) |
| ¹³C NMR (150 MHz, DMSO-d₆) | δ (ppm): 150.39, 135.89, 135.47, 128.69, 125.57, 123.91, 112.36, 31.63 |
| ESI-MS | m/z 174.0 [M + H]⁺ |
Synthesis of 1-Methyl-4-phenyl-1H-imidazol-2-amine: A Scalable Three-Step Protocol
The synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine can be achieved through a reproducible three-step process involving cyclization, hydrolysis, and methylation.[1] This method has been demonstrated to be effective on a large scale, making it suitable for manufacturing purposes.[1]
Synthesis Workflow
The overall synthetic pathway is illustrated in the following diagram:
Caption: Synthetic pathway for 1-methyl-4-phenyl-1H-imidazol-2-amine.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Acetamido-4-phenyl-1H-imidazole
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Rationale: This initial cyclization step constructs the core imidazole ring. The use of N-acetylguanidine instead of guanidine itself is a critical choice to avoid the formation of significant by-products, leading to a cleaner reaction and higher yield of the desired acetyl-protected intermediate.[1]
-
Procedure:
-
To a solution of N-acetylguanidine in a suitable solvent, add a base (e.g., sodium ethoxide) at room temperature.
-
Add a solution of α-bromoacetophenone dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization to yield 2-acetamido-4-phenyl-1H-imidazole.
-
Step 2: Synthesis of 4-Phenyl-1H-imidazol-2-amine
-
Rationale: This step involves the deprotection of the 2-amino group via acid-catalyzed hydrolysis of the acetamide. This is a standard and efficient method for removing the acetyl protecting group.
-
Procedure:
-
Suspend 2-acetamido-4-phenyl-1H-imidazole in an aqueous acidic solution (e.g., 6 M HCl).[1]
-
Heat the mixture to reflux and maintain the temperature for several hours until the starting material is consumed (monitored by TLC).[1]
-
Cool the reaction mixture to room temperature and neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 4-phenyl-1H-imidazol-2-amine.
-
Step 3: Synthesis of 1-Methyl-4-phenyl-1H-imidazol-2-amine
-
Rationale: The final step is the regioselective N-methylation of the imidazole ring. The use of a strong base like sodium hydride in an aprotic polar solvent such as DMF ensures the deprotonation of the imidazole nitrogen, facilitating the subsequent nucleophilic attack on iodomethane.[1] Performing the reaction at low temperatures helps to control the reactivity and minimize side reactions.[1]
-
Procedure:
-
Dissolve 4-phenyl-1H-imidazol-2-amine in anhydrous dimethylformamide (DMF) in a three-necked flask.[1]
-
Cool the mixture to -10 °C under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Add sodium hydride (60% dispersion in mineral oil) portion-wise, maintaining the temperature below 0 °C.[1]
-
Stir the mixture for 30 minutes after the addition of sodium hydride is complete.[1]
-
Add a solution of iodomethane in DMF dropwise to the reaction mixture, keeping the temperature below -10 °C.[1]
-
Continue stirring at -10 °C for an additional 4 hours.[1]
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.[1]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[1]
-
Concentrate the organic phase under reduced pressure to obtain the crude product.[1]
-
Recrystallize the crude product from ethanol to yield pure 1-methyl-4-phenyl-1H-imidazol-2-amine as a pink solid.[1]
-
Potential Applications and Biological Relevance
While specific biological activities for 1-methyl-4-phenyl-1H-imidazol-2-amine are not extensively reported in the available literature, its structural motifs are present in compounds with a wide range of pharmacological properties. The N-alkylation of imidazoles is a known strategy to enhance antibacterial activity.[5] Furthermore, derivatives of 2-amino-phenylimidazoles have been investigated as potential therapeutic agents. For instance, some N-alkyl and N-acyl derivatives of related imidazole structures have been designed and synthesized as A₁ adenosine receptor antagonists.[6] The core structure of 1-methyl-4-phenyl-1H-imidazol-2-amine makes it a valuable intermediate for the synthesis of libraries of compounds to be screened for various biological targets.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 1-methyl-4-phenyl-1H-imidazol-2-amine.
Hazard Identification:
-
Based on data for similar 2-aminoimidazoles, this compound may be harmful if swallowed and may cause skin and eye irritation.[7]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Laboratory coat.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Conclusion
1-Methyl-4-phenyl-1H-imidazol-2-amine is a valuable heterocyclic compound with a well-defined and scalable synthetic route. Its structural features make it an important building block for the development of novel compounds with potential therapeutic applications. This guide provides a solid foundation of its chemical properties, a detailed and rationalized synthesis protocol, and essential safety information to support its use in a research and development setting. Further investigation into the biological activities of this specific compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.
References
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Synthesis and analysis of 1-methyl-4-phenyl-1H-imidazol-2-amine. ResearchGate. 2018 Nov 22. Available from: [Link]
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1H-IMidazol-2-aMine,1-Methyl- - Physico-chemical Properties. ChemBK. 2024 Apr 9. Available from: [Link]
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Design, synthesis and biological evaluation of novel N-alkyl- and N-acyl-(7-substituted-2-phenylimidazo[1,2-a][3][4][8]triazin-4-yl)amines (ITAs) as novel A(1) adenosine receptor antagonists. PubMed. 2002 Nov 7. Available from: [Link]
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Synthesis and pharmacological evaluation of new 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives. Novel 5-HT1A receptor agonist with potential antidepressant and anxiolytic activity. PubMed. 2010 Apr 15. Available from: [Link]
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SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals. 2013. Available from: [Link]
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N-alkylation of imidazole by alkaline carbons. ResearchGate. 2025 Aug 6. Available from: [Link]
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Synthesis, Characterization, Computational studies and Biological evaluation Mannich bases derivatives of 2-Phenyl-5-Benzimidazole sulfonic acid. SciELO. Available from: [Link]
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